4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[45]dec-3-yl)methyl]benzoicacid
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Overview
Description
4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[45]dec-3-yl)methyl]benzoic acid is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid involves multiple steps. The synthetic routes typically include the formation of the spiro structure through cyclization reactions, followed by the introduction of the benzoic acid moiety. Reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid stands out due to its unique spiro structure and the presence of both sulfur and nitrogen atoms in its ring system. Similar compounds include:
- N-(sec-butyl)-4-[(8,8-dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzamide
- Other spiro compounds with varying substituents on the benzoic acid moiety .
Properties
IUPAC Name |
4-[(2,4,8,8-tetraoxo-8λ6-thia-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c18-12(19)11-3-1-10(2-4-11)9-17-13(20)15(16-14(17)21)5-7-24(22,23)8-6-15/h1-4H,5-9H2,(H,16,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVZSRSAWWYYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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